2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

準備方法

The synthesis of 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at temperatures ranging from 70-80°C to yield N-benzyl-N-methylaminoethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.

科学的研究の応用

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:

Biology: The compound is used in metabolic studies and tracer experiments to understand biological pathways and mechanisms.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

作用機序

The mechanism of action of 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways, providing insights into the behavior of similar non-deuterated compounds. This makes it a valuable tool in studying enzyme kinetics, drug metabolism, and other biochemical processes .

類似化合物との比較

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 can be compared with other similar compounds such as:

2-(N-Benzyl-N-methyl)aminoethanol: The non-deuterated version of the compound, which has similar chemical properties but different isotopic composition.

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d3: A partially deuterated version with three deuterium atoms.

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d2: Another partially deuterated version with two deuterium atoms.

The uniqueness of this compound lies in its fully deuterated nature, which provides distinct advantages in research applications, particularly in studies involving isotopic labeling and tracing .

生物活性

2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4, a deuterated analog of N-benzyl-N-methylaminoethanol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

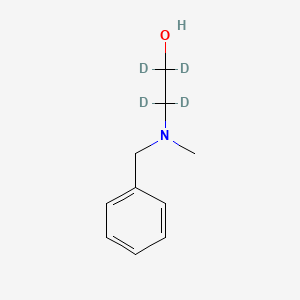

This compound is characterized by the substitution of hydrogen atoms with deuterium isotopes, which can influence its physicochemical properties. Deuteration generally leads to increased stability and altered metabolic pathways compared to non-deuterated compounds. This compound's structure is represented as follows:

Anti-inflammatory Effects

Recent studies have demonstrated that related compounds in the benzyl amine class exhibit significant anti-inflammatory properties. For instance, N-benzyl-N-methyldecan-1-amine (BMDA), a structural analog, has shown the ability to inhibit inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This inhibition occurs through the blockade of key signaling pathways including JNK and p38 MAPK during LPS stimulation .

Table 1: Summary of Anti-inflammatory Studies

| Compound | Model | Key Findings |

|---|---|---|

| BMDA | THP-1 cells | Inhibition of TNF-α and IL-1β production |

| BMDA | Rat colitis model | Reduced severity of colitis; decreased MPO activity |

| DMMA | Collagen-induced RA in mice | Ameliorated symptoms; reduced inflammatory cytokine levels |

Antioxidative Properties

The antioxidative effects of benzyl amines have also been noted. The compounds enhance the expression of protective proteins such as Nrf2 and HO-1, which are crucial for cellular defense against oxidative stress . This suggests that this compound may also confer similar protective benefits.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.

- MAPK Pathway Interference : Disruption of signaling pathways involved in inflammation.

- Antioxidant Response Activation : Upregulation of genes associated with oxidative stress response.

特性

IUPAC Name |

2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUANPHGFPAJCA-OSEHSPPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。